4-(3,5-Dimethylphenyl)phenylacetic acid

Descripción

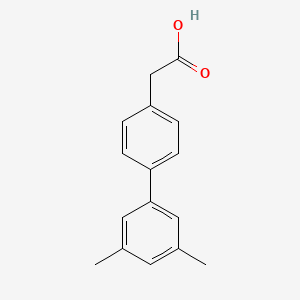

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(3,5-dimethylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-12(2)9-15(8-11)14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHTVAZDYJTVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716593 | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225598-10-6 | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-Dimethylphenyl)phenylacetic Acid: Navigating a Novel Chemical Entity

A Note to the Researcher: Initial investigations into "4-(3,5-Dimethylphenyl)phenylacetic acid" reveal a notable absence of comprehensive data in publicly accessible chemical databases and scientific literature. This suggests that the compound may be a novel chemical entity, has been synthesized in a proprietary context without public disclosure, or is a subject of ongoing, unpublished research.

This guide, therefore, deviates from a conventional whitepaper on a well-characterized molecule. Instead, it serves as a foundational roadmap for researchers, scientists, and drug development professionals interested in exploring this specific biphenylacetic acid derivative. It outlines the predicted structural and chemical properties based on established chemical principles and provides a strategic framework for its synthesis, characterization, and potential biological evaluation. This document is designed to be a starting point, guiding the experimental journey into the uncharted territory of this compound.

Conceptual Framework: Structure and Predicted Properties

At its core, 4-(3,5-Dimethylphenyl)phenylacetic acid is a biphenyl derivative, a structural motif prevalent in many biologically active molecules.[1][2][3] The molecule consists of a phenylacetic acid moiety linked at the 4-position to a 3,5-dimethylphenyl group.

Chemical Structure and Identification

-

IUPAC Name: 2-(4-(3,5-dimethylphenyl)phenyl)acetic acid

-

Molecular Formula: C₁₆H₁₆O₂

-

Molecular Weight: 240.30 g/mol

-

CAS Number: Not currently assigned in major chemical databases.

The structural arrangement, with two phenyl rings linked by a single bond, allows for rotational freedom, influencing the molecule's overall conformation and its potential interactions with biological targets.

Diagram of the Molecular Structure:

Caption: 2D structure of 4-(3,5-Dimethylphenyl)phenylacetic acid.

Predicted Physicochemical Properties

While experimental data is unavailable, computational models can provide estimations for key physicochemical properties. These predictions are valuable for planning synthesis, purification, and formulation strategies.

| Property | Predicted Value | Significance in Drug Development |

| LogP | ~4.5 - 5.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~37.3 Ų | A low TPSA value is generally associated with good cell membrane penetration. |

| pKa | ~4.0 - 4.5 | The carboxylic acid moiety is expected to be acidic, influencing its ionization state at physiological pH. |

| Solubility | Low in water | High lipophilicity suggests that solubilizing agents or formulation into a salt form may be necessary for biological assays. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylic acid. |

| Rotatable Bonds | 3 | Contributes to conformational flexibility. |

Note: These values are estimations and require experimental verification.

Strategic Synthesis Approach: A Proposed Experimental Workflow

The synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid can be approached through established cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prime candidate due to its versatility and tolerance of various functional groups.[4]

Workflow Diagram: Proposed Synthesis via Suzuki-Miyaura Coupling

Caption: Proposed synthetic workflow for 4-(3,5-Dimethylphenyl)phenylacetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a starting point and will require optimization.

-

Reactant Preparation:

-

To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add 3,5-dimethylphenylboronic acid (1.2 eq).

-

Add an aqueous solution of a base, such as sodium carbonate (2.0 eq).

-

-

Catalysis:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization and Structural Verification

Confirmation of the successful synthesis and purity of 4-(3,5-Dimethylphenyl)phenylacetic acid is critical. A combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR will provide information on the number and types of carbon atoms present.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the carboxylic acid O-H stretch (broad) and C=O stretch should be observable.

-

-

Melting Point:

-

A sharp melting point range for the purified solid will indicate its purity.

-

Potential Biological and Pharmacological Significance

Biphenylacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][5]

Rationale for Investigation

The introduction of the 3,5-dimethylphenyl moiety to the biphenyl-4-acetic acid scaffold may influence its biological activity in several ways:

-

Increased Lipophilicity: The two methyl groups will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially increase its volume of distribution.

-

Steric Effects: The methyl groups may introduce steric hindrance that could affect the molecule's binding to target proteins, potentially leading to altered potency or selectivity.

-

Metabolic Stability: The methyl groups might influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and increasing its half-life.

Proposed Initial Biological Screening

A logical first step in evaluating the biological potential of 4-(3,5-Dimethylphenyl)phenylacetic acid would be to screen it in assays relevant to the known activities of related compounds.

Logical Flow for Initial Biological Screening:

Caption: A strategic approach for the initial biological evaluation.

Conclusion and Future Directions

While 4-(3,5-Dimethylphenyl)phenylacetic acid remains a compound without a significant footprint in the current scientific literature, its structural features suggest it as a compelling candidate for synthesis and biological evaluation. This guide provides a comprehensive, albeit predictive, framework for researchers to embark on the study of this novel molecule. The proposed synthetic route is robust and amenable to optimization, and the suggested characterization and biological screening cascades offer a clear path to elucidating the chemical and pharmacological properties of this intriguing biphenylacetic acid derivative. The exploration of such novel chemical spaces is fundamental to the discovery of new therapeutic agents and research tools.

References

- Due to the novel nature of the specific topic compound, direct references are not available. The citations provided refer to the properties and reactions of the broader classes of biphenyl and phenylacetic acid derivatives.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. asianpubs.org [asianpubs.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

- 5. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(3,5-Dimethylphenyl)phenylacetic Acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)phenylacetic acid, a biphenylacetic acid derivative of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogues to present its core chemical and physical properties, a robust and logical synthetic pathway, and its potential pharmacological applications. This guide is structured to provide both foundational knowledge and field-proven insights, emphasizing the causality behind experimental design and methodologies.

Chemical Identity and Core Properties

4-(3,5-Dimethylphenyl)phenylacetic acid belongs to the class of biphenylacetic acids, which are known for their pharmacological activities, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The structure consists of a phenylacetic acid moiety where the phenyl ring is substituted at the para (4) position with a 3,5-dimethylphenyl group.

Molecular Structure and Formula

Based on its nomenclature, the molecular structure can be precisely determined. The IUPAC name for this compound is 2-(4-(3,5-dimethylphenyl)phenyl)acetic acid. From this structure, the molecular formula and weight have been calculated.

Diagram 1: Molecular Structure of 4-(3,5-Dimethylphenyl)phenylacetic Acid

A 2D representation of the molecular structure.

Physicochemical Properties

The following table summarizes the calculated and inferred physicochemical properties of 4-(3,5-Dimethylphenyl)phenylacetic acid.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | Calculated |

| Molecular Weight | 240.30 g/mol | Calculated |

| IUPAC Name | 2-(4-(3,5-dimethylphenyl)phenyl)acetic acid | Nomenclature |

| Appearance | Likely a white to off-white solid | Inferred from analogues[1][2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether | Inferred from analogues[3] |

Synthesis and Methodologies

A robust and efficient synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid can be envisioned through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This approach is widely utilized for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it ideal for constructing the biphenyl core of the target molecule.[4][5]

The rationale for selecting this pathway is its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.

Diagram 2: Proposed Synthetic Workflow

A two-stage synthetic approach to the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of the intermediate ester, Methyl 4-(3,5-dimethylphenyl)phenylacetate.

-

Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-bromophenylacetate (1.0 eq), 3,5-Dimethylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is crucial for the catalytic cycle.

-

Catalyst Introduction: Purge the flask with nitrogen for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 4-12 hours.

-

Work-up and Isolation: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Methyl 4-(3,5-dimethylphenyl)phenylacetate.

Experimental Protocol: Saponification (Hydrolysis)

This protocol describes the conversion of the intermediate ester to the final carboxylic acid.

-

Dissolution: Dissolve the purified ester from the previous step in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide (e.g., 3-4 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using dilute hydrochloric acid. The product will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Applications in Drug Development

Biphenylacetic acid and its derivatives are recognized as important scaffolds in medicinal chemistry. 4-Biphenylacetic acid, the active metabolite of the NSAID fenbufen, is a notable example.[6] These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[7]

Given its structural similarity to other pharmacologically active biphenylacetic acids, 4-(3,5-Dimethylphenyl)phenylacetic acid is a prime candidate for investigation in the following areas:

-

Anti-inflammatory and Analgesic Agents: As a potential COX inhibitor, it could be developed for treating pain and inflammation associated with conditions like arthritis.[6][7]

-

Neurodegenerative Diseases: Some carboxylic acid derivatives with anti-inflammatory and antioxidant properties are being explored as multi-targeting agents against neurodegenerative disorders like Alzheimer's disease.[8]

-

Antimicrobial Agents: Phenylacetic acid itself exhibits antimicrobial properties, suggesting that its derivatives could be investigated for similar activities.[3]

The two methyl groups on the terminal phenyl ring may influence the molecule's lipophilicity and its binding affinity to target enzymes, potentially offering a modified efficacy or safety profile compared to existing drugs.

Conclusion

4-(3,5-Dimethylphenyl)phenylacetic acid is a molecule with significant, albeit underexplored, potential in the field of medicinal chemistry. This guide provides a solid foundation for its study by outlining its fundamental properties and a reliable synthetic strategy based on the well-established Suzuki-Miyaura coupling. The structural relationship to known NSAIDs strongly suggests its potential as an anti-inflammatory agent, warranting further investigation into its pharmacological profile. The methodologies and insights presented herein are intended to empower researchers to synthesize and explore the therapeutic promise of this and related compounds.

References

-

NAGAI SYNTHESIS. (2023, March 10). HOW TO MAKE PHENYLACETIC ACID. YouTube. Retrieved from [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2022). MDPI. Retrieved from [Link]

- Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide. (n.d.). Google Patents.

-

Mutual prodrugs of 4-biphenylacetic acid and phytophenolics as safer NSAIDs - Synthetic and spectral studies. (2009). ResearchGate. Retrieved from [Link]

-

phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

2,5-Dimethylphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

Understanding 4-Biphenylacetic Acid (CAS 5728-52-9): Properties & Applications. (2026, January 7). Acme Organics. Retrieved from [Link]

- Method for the production of 4-hydroxyphenylacetic acid. (n.d.). Google Patents.

-

Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. Retrieved from [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2020). PubMed Central. Retrieved from [Link]

-

Acetic acid 3,5-dimethyl-phenyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 19). YouTube. Retrieved from [Link]

-

Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 8. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Determining the Solubility of 4-(3,5-Dimethylphenyl)phenylacetic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(3,5-Dimethylphenyl)phenylacetic acid in a range of organic solvents. While extensive public data for this specific molecule is limited, this paper establishes a robust protocol based on foundational chemical principles and validated methodologies. It is designed for researchers, chemists, and formulation scientists who require accurate solubility data for applications such as reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility

4-(3,5-Dimethylphenyl)phenylacetic acid is an aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid head and a bulky, non-polar biphenyl-like tail with dimethyl substitutions, suggests a complex solubility profile. Understanding this profile is paramount for several reasons:

-

Process Chemistry: Selecting an appropriate solvent is crucial for achieving optimal yield and purity in synthesis. The solubility of reactants and the insolubility of byproducts are key considerations.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a solvent or solvent system at varying temperatures.

-

Drug Development: For pharmaceutical applications, solubility directly influences bioavailability. A compound must dissolve to be absorbed. Early characterization prevents costly late-stage failures.

This document provides both the theoretical underpinnings and a practical, step-by-step methodology for generating reliable solubility data for this compound.

Part 1: Theoretical Framework and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The molecular structure of 4-(3,5-Dimethylphenyl)phenylacetic acid allows us to anticipate its behavior.

-

Polar Group: The carboxylic acid moiety (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This part of the molecule will favor interactions with polar solvents, especially those that can also form hydrogen bonds (e.g., alcohols). Carboxylic acids are known to form stable hydrogen-bonded dimers, which can influence their interaction with solvents.[3]

-

Non-Polar Body: The 4-(3,5-dimethylphenyl)phenyl group is large and hydrophobic (lipophilic). This extensive hydrocarbon structure will interact favorably with non-polar solvents through van der Waals dispersion forces.[1][4] The increasing length of the hydrocarbon chain in carboxylic acids generally leads to a decrease in solubility in polar solvents like water.[2][5]

This dual nature predicts that the compound will exhibit limited solubility in highly polar solvents (like water) and non-polar aliphatic solvents (like hexane) but will likely show enhanced solubility in solvents of intermediate polarity or those with specific functionalities.

Based on this analysis, a logical starting panel of solvents for experimental determination would include:

| Solvent Class | Example Solvent | Primary Interaction with Solute | Expected Solubility Trend |

| Polar Protic | Ethanol | Hydrogen bonding with -COOH; some dispersion with phenyl rings. | Moderate to High |

| Polar Aprotic | Acetone | Dipole-dipole interaction with -COOH; dispersion with phenyl rings. | Moderate to High |

| Non-Polar Aromatic | Toluene | π-stacking and dispersion forces with the biphenyl core. | Moderate to High |

| Halogenated | Dichloromethane | Dipole-dipole and dispersion forces. | Moderate |

| Non-Polar Aliphatic | n-Heptane | Primarily weak dispersion forces with the hydrocarbon body. | Low |

Part 2: Experimental Determination via the Shake-Flask Method

To ensure accuracy and reproducibility, a standardized protocol is essential. The equilibrium shake-flask method is a globally recognized standard for determining the solubility of chemical compounds and is referenced in OECD and EPA guidelines.[6][7][8]

Protocol: Equilibrium Solubility Determination

1. Preparation and Pre-Saturation:

-

For each solvent, prepare a stock bottle containing the solvent and a stir bar.

-

Add a small amount of the other phase (e.g., a few mL of water to an organic solvent if determining partitioning, or simply ensure the solvent is pure for this protocol) and stir vigorously for 24 hours at the target temperature (e.g., 25 °C) to ensure mutual saturation.[9] This step is critical for partition coefficient studies but is good practice to ensure solvent equilibrium. For general solubility, using high-purity, dry solvents is the standard.[7]

2. Sample Preparation:

-

Dispense a fixed volume (e.g., 5 mL) of the chosen organic solvent into several screw-capped glass vials.

-

Add an excess amount of 4-(3,5-Dimethylphenyl)phenylacetic acid to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibrium is reached. This ensures the solution is saturated. A 10% excess above the expected saturation point is a good starting point.[6]

-

Seal the vials tightly to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 1 °C). Temperature control is critical as small variations can significantly alter solubility.[6]

-

Agitate the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period.[6] A 48-hour period is often sufficient to reach equilibrium, but this should be confirmed by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are statistically identical.

4. Sample Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 24 hours in the same temperature-controlled environment.

-

Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove all undissolved micro-particles.

5. Analysis and Quantification:

-

Accurately determine the weight or volume of the filtered aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Weigh the vial containing the dry residue. The difference in weight gives the mass of the dissolved solid.

-

Alternatively, and more accurately, quantify the concentration of the compound in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known standards.[8]

6. Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent and report the mean and standard deviation.

Caption: Workflow for the Shake-Flask Solubility Method.

Part 3: Interpreting Results - The Intermolecular Dance

The experimentally determined solubility values can be rationalized by examining the balance of intermolecular forces between the solute and the solvent.

-

Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of solid 4-(3,5-Dimethylphenyl)phenylacetic acid. This includes breaking the strong hydrogen bonds of the carboxylic acid dimers and the dispersion forces between the aromatic rings.

-

Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

-

Forming Solute-Solvent Bonds: Energy is released when new favorable interactions are formed.

Solubility is high when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the respective solute-solute and solvent-solvent bonds.

Caption: Key Solute-Solvent Interactions.

For example, in ethanol, the solvent's hydroxyl group can form strong hydrogen bonds with the solute's carboxylic acid group. Simultaneously, the ethyl part of ethanol can interact favorably via dispersion forces with the solute's aromatic rings. In contrast, n-heptane can only offer weak dispersion forces, which are insufficient to overcome the strong hydrogen bonding between the solute molecules in the crystal lattice, resulting in poor solubility.

Conclusion

Determining the solubility of 4-(3,5-Dimethylphenyl)phenylacetic acid requires a systematic and principled approach. By combining a theoretical understanding of its molecular structure with rigorous experimental execution using the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, purification, and formulation. This guide provides the necessary framework to achieve that goal, ensuring scientific integrity and advancing project success.

References

-

Sciencemadness Wiki. (2022). Phenylacetic acid. Available at: [Link]

-

CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Available at: [Link]

-

UNT Digital Library. (1985). Solubility of Phenylacetic Acid in Binary Solvent Mixtures. Available at: [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

- Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

-

DiVA. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Available at: [Link]

-

University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Available at: [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemguide. (n.d.). an introduction to carboxylic acids. Available at: [Link]

-

Scribd. (n.d.). Predicting Carboxylic Acid Solubility. Available at: [Link]

-

Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available at: [Link]

-

NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Available at: [Link]

-

PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. Available at: [Link]

-

Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Available at: [Link]

-

FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558). Available at: [Link]

-

YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Available at: [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 5. quora.com [quora.com]

- 6. scielo.br [scielo.br]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. filab.fr [filab.fr]

- 9. govinfo.gov [govinfo.gov]

A Technical Guide to the Physicochemical Characterization of Phenylacetic Acid Derivatives: Focus on Melting and Boiling Point Determination

Introduction to 4-(3,5-Dimethylphenyl)phenylacetic Acid

4-(3,5-Dimethylphenyl)phenylacetic acid is a carboxylic acid derivative belonging to the broader class of phenylacetic acids. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to their presence as a structural motif in a variety of therapeutic agents.[1] Phenylacetic acid derivatives serve as versatile building blocks in organic synthesis, allowing for the construction of more complex molecules with diverse biological activities.[2]

The specific substitution pattern of the dimethyl groups on the phenyl ring, as in the case of the 3,5-isomer, can significantly influence the molecule's steric and electronic properties. These modifications can affect its solubility, lipophilicity, and ability to interact with biological targets, making a thorough understanding of its fundamental physical properties, such as melting and boiling points, a prerequisite for any research or development application.

Chemical Structure:

(Structure of 4-(3,5-Dimethylphenyl)phenylacetic acid)

Core Physical Properties

A diligent search of scientific databases and literature indicates that the specific experimental melting and boiling points for 4-(3,5-Dimethylphenyl)phenylacetic acid have not been publicly reported. This is not uncommon for novel or specialized chemical compounds.

However, data for a related isomer, 2,5-dimethylphenylacetic acid, is available and serves as a useful comparator. The difference in the positions of the methyl groups on the phenyl ring is expected to influence crystal packing and intermolecular forces, thereby affecting the melting and boiling points.

Data Summary and Comparative Analysis

| Compound | Melting Point (°C) | Boiling Point (°C) | Physical State at STP | Data Source |

| 4-(3,5-Dimethylphenyl)phenylacetic acid | Not Reported | Not Reported | Solid (Predicted) | - |

| 2,5-Dimethylphenylacetic acid | 80.5 - 81.5 | Not Reported | Solid | U.S. Patent US20080234501A1[3] |

| Phenylacetic acid (unsubstituted) | 76 - 77 | 265.5 | White Solid | Wikipedia[4] |

Expert Insights on Isomeric Effects:

The melting point is highly dependent on the efficiency of the crystal lattice packing. The 3,5-substitution pattern in the target molecule might lead to a different molecular symmetry compared to the 2,5-isomer. This altered symmetry can either enhance or disrupt the crystal packing, leading to a melting point that could be higher or lower than the 80.5 - 81.5 °C range observed for the 2,5-isomer. Without experimental data, any prediction remains theoretical. The boiling point is primarily influenced by molecular weight and intermolecular forces (like hydrogen bonding from the carboxylic acid group and van der Waals forces). As the isomers have identical molecular weights, differences in boiling points would be subtle and related to minor changes in polarity and molecular surface area.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of melting and boiling points. These methods are standard in organic chemistry and are designed to ensure accuracy and reproducibility.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point determination a crucial indicator of purity.

-

Sample Preparation:

-

Place a small amount of the dry 4-(3,5-Dimethylphenyl)phenylacetic acid sample onto a clean, dry watch glass.

-

Thoroughly crush the sample into a fine powder using a spatula.

-

Tamp the open end of a capillary tube (sealed at one end) into the powder until a small amount of sample (2-3 mm in height) enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor for accurate reading.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point quickly.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute.

-

Causality: A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the sample and the thermometer are identical at the point of melting.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Validation and Repetition:

-

A sharp melting range (e.g., 0.5-1°C) is indicative of high purity.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it. Since a significant quantity of 4-(3,5-Dimethylphenyl)phenylacetic acid may not be available, a micro-boiling point determination method is recommended.

-

Sample Preparation:

-

Add a small amount (approximately 0.2-0.3 mL) of the liquid sample (if the compound is melted or dissolved in a high-boiling solvent) into a small test tube (fusion tube).

-

Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube assembly to a thermometer using a rubber band or wire. Ensure the sample in the fusion tube is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block). The sample must be fully submerged in the heating medium.

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the inverted capillary.

-

Causality: This initial stream is the expanding air trapped inside the capillary.

-

Continue heating until a continuous and rapid stream of bubbles emerges. This indicates that the air has been replaced by the vapor of the substance.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point.

-

Causality: At this point, the external pressure has just overcome the vapor pressure of the substance, providing an accurate measure of the boiling point.

-

-

Validation:

-

Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. If necessary, apply a correction to normalize the boiling point to standard pressure (760 mmHg).

-

Sources

The Therapeutic Potential of 4-(3,5-Dimethylphenyl)phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, biphenylacetic acid derivatives have emerged as particularly promising candidates for the development of novel drugs, primarily due to their significant anti-inflammatory and analgesic properties. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of a specific subclass: 4-(3,5-Dimethylphenyl)phenylacetic acid and its derivatives. We will delve into their presumptive mechanisms of action, particularly cyclooxygenase (COX) inhibition, explore potential anticancer activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Biphenylacetic Acid Scaffold

Phenylacetic acid derivatives are a versatile class of compounds with a wide spectrum of documented biological activities, including antimicrobial and anticancer properties.[1] The introduction of a second phenyl ring, creating a biphenylacetic acid structure, significantly modulates the molecule's physicochemical properties, often enhancing its interaction with biological targets. This has made them a focal point in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of 4-(3,5-Dimethylphenyl)phenylacetic acid presents a unique substitution pattern that warrants detailed investigation for its therapeutic potential.

Synthetic Strategies

The synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid and its derivatives can be efficiently achieved through modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] This palladium-catalyzed reaction allows for the formation of the crucial carbon-carbon bond between the two phenyl rings.

A general synthetic route is outlined below:

Figure 1: General synthetic workflow for 4-(3,5-Dimethylphenyl)phenylacetic acid.

This versatile synthetic approach allows for the introduction of a wide range of substituents on either phenyl ring, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, various substituted aryl halides can be coupled with different arylboronic acids to explore the impact of electronic and steric factors on biological activity.[5]

Key Biological Activities

Anti-inflammatory and Analgesic Activity

Derivatives of biphenylacetic acid are well-recognized for their anti-inflammatory and analgesic effects.[6] A study on 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a close structural analog of our topic compound, demonstrated significant in vivo activity.[7]

This analog exhibited a dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation, with an ED50 of 41 mg/kg.[7] Furthermore, it showed potent analgesic properties by inhibiting phenyl-p-quinone-induced writhing in mice by 70% at a dose of 50 mg/kg.[7] These findings strongly suggest that derivatives of 4-(3,5-Dimethylphenyl)phenylacetic acid are likely to possess similar, if not enhanced, anti-inflammatory and analgesic efficacy.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory and analgesic effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[8] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining kidney function.[10]

-

COX-2 is typically induced at sites of inflammation and is the primary target for therapeutic anti-inflammatory effects.[8]

The aforementioned analog, 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, was found to be a significant inhibitor of COX-1 with an IC50 value of approximately 17 µM, while showing only weak inhibition of COX-2.[7] This suggests that derivatives of 4-(3,5-Dimethylphenyl)phenylacetic acid may act as non-selective or potentially COX-1 selective inhibitors. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition.[8][11] However, non-selective COX inhibitors remain crucial in pain and inflammation management, and some studies suggest that dual inhibition of both isoforms is necessary for certain types of pain relief.[1]

Figure 2: Simplified diagram of the arachidonic acid pathway and the inhibitory action of biphenylacetic acid derivatives on COX enzymes.

Potential Anticancer Activity

Phenylacetic acid and its derivatives have demonstrated notable anticancer properties.[12][13] They have been shown to induce differentiation and apoptosis in various cancer cell lines, including leukemia, prostate, and breast cancer.[14] The mechanism of action is often linked to the induction of cell cycle arrest and the triggering of apoptotic pathways.[15]

For instance, some phenylacetamide derivatives have shown potent cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[14] Studies on other biphenyl compounds have revealed that they can induce cell cycle arrest at the G2-M transition and activate the intrinsic apoptotic pathway.[15] While specific studies on the anticancer activity of 4-(3,5-Dimethylphenyl)phenylacetic acid derivatives are yet to be published, the existing literature on related structures suggests that this is a promising avenue for investigation. These compounds could potentially exert their effects by modulating key signaling pathways involved in cell proliferation and survival.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 4-(3,5-Dimethylphenyl)phenylacetic acid derivatives, a series of well-established in vitro and in vivo assays are recommended.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of the synthesized compounds against COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

-

Reaction Mixture: In an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined period, stop the reaction by adding a strong acid (e.g., HCl).

-

Quantification: Measure the production of prostaglandins (e.g., PGE2) using techniques such as ELISA or LC-MS/MS.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[7]

Protocol:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity.[16]

Protocol:

-

Animal Model: Use Swiss albino mice.

-

Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., aspirin) to different groups of mice.

-

Induction of Pain: After a specific period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a set duration (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control group.

In Vitro Anticancer Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., PC3, MCF-7, HT29) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biphenylacetic acid scaffold offers numerous opportunities for chemical modification to optimize biological activity. Key areas for SAR exploration include:

-

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at various positions on either phenyl ring can influence the molecule's electronic properties and its binding affinity to target enzymes.

-

Modifications of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group can alter the compound's pharmacokinetic properties, such as absorption and metabolism.

-

Introduction of Heterocycles: Replacing one of the phenyl rings with a heterocyclic ring system can introduce new binding interactions and modulate the compound's overall properties.

Future research should focus on synthesizing a diverse library of 4-(3,5-Dimethylphenyl)phenylacetic acid derivatives and evaluating them in the assays described above. This will enable the development of a comprehensive SAR profile, guiding the design of more potent and selective compounds. Furthermore, detailed mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways modulated by these derivatives, particularly in the context of their potential anticancer activity.

Conclusion

The 4-(3,5-Dimethylphenyl)phenylacetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activity of structurally related compounds, these derivatives are expected to exhibit significant anti-inflammatory and analgesic properties, likely mediated through the inhibition of COX enzymes. Moreover, the broader class of phenylacetic acids has shown considerable potential as anticancer agents, suggesting another exciting avenue for investigation. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further research and development in the pharmaceutical industry.

References

-

Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Journal of the National Cancer Institute, 84(24), 1924-1929. Available from: [Link]

-

Moore, J. B., et al. (1996). Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties. Agents and Actions, 47(3-4), 162-168. Available from: [Link]

-

Willoughby, D. A., et al. (2002). Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. British Journal of Pharmacology, 135(5), 1187–1192. Available from: [Link]

- Bayer AG. (2015). Preparation method of 2,5-dimethylphenylacetic acid. CN104628551A.

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available from: [Link]

- Shanghai Institute of Applied Technology. (2010). Synthesis method for 2, 5-dimethyl phenylacetic acid. CN103804176A.

-

ChemOrgChem. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

-

Gül, H. İ., & Sakallı, Ç. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 45(1), 1-17. Available from: [Link]

-

Sbraccia, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3201. Available from: [Link]

-

Povarov, I. S., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(21), 13328. Available from: [Link]

-

Newman, S. G., & Howell, J. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. Available from: [Link]

-

Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. Available from: [Link]

-

Kontogianni, V. G., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. Journal of Cellular Biochemistry, 92(4), 737-747. Available from: [Link]

-

Schmidt, B., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(12), 3824. Available from: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available from: [Link]

-

Hu, G., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(34), 5647-5650. Available from: [Link]

-

Rooks, W. H., et al. (1985). The Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). Agents and Actions, 15(5-6), 676-684. Available from: [Link]

-

Sun, L., et al. (2009). Synthesis and cytotoxic activity of unsymmetrical biphenyls. Bioorganic & Medicinal Chemistry Letters, 19(15), 4145-4148. Available from: [Link]

-

De Luca, L., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5262. Available from: [Link]

-

MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2? Available from: [Link]

-

Wang, Y., et al. (2020). Anti-inflammatory and analgesic activities of indigo through regulating the IKKβ/IκB/NF-κB pathway in mice. Journal of Ethnopharmacology, 260, 112999. Available from: [Link]

-

Mounier, L., et al. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]

-

Sanna, V., et al. (2018). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 23(11), 2779. Available from: [Link]

-

Schmidt, B., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Available from: [Link]

-

Chem Help ASAP. (2020). The Suzuki Cross-Coupling Reaction. YouTube. Available from: [Link]

-

Juby, P. F., et al. (1981). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][12]dioxepinacetic acids. Journal of Medicinal Chemistry, 24(9), 1013-1018. Available from: [Link]

-

Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available from: [Link]

-

Ullah, F., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega, 9(47), 54845–54854. Available from: [Link]

Sources

- 1. Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Recent Advances in Acyl Suzuki Cross-Coupling [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1,4]dioxepinacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. medcentral.com [medcentral.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic Acid

Introduction

4-(3,5-Dimethylphenyl)phenylacetic acid is a biaryl acetic acid derivative with a structural motif that is of significant interest in medicinal chemistry and materials science. As a key intermediate, it serves as a foundational building block for the synthesis of more complex molecules, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. The development of efficient and scalable synthetic routes to this compound is therefore a critical endeavor for researchers in drug discovery and development.

This technical guide provides a comprehensive review of the two primary and most effective strategies for the synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid: the Suzuki-Miyaura coupling and the Kumada coupling. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural details but also insights into the mechanistic underpinnings and rationale behind the experimental choices.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a highly effective method for the synthesis of biaryl systems.[1]

Reaction Scheme

The synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid via the Suzuki-Miyaura coupling involves the reaction of ethyl 4-bromophenylacetate with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the resulting ester.

Caption: Synthetic pathway for 4-(3,5-Dimethylphenyl)phenylacetic acid via Suzuki-Miyaura coupling.

Mechanistic Insights and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst to form a palladium(II) species. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

The choice of an ester of 4-bromophenylacetic acid, such as the ethyl ester, is crucial as the free carboxylic acid would be deprotonated by the base, potentially leading to side reactions and poor solubility. The use of a biphasic solvent system, such as toluene and water, with a phase-transfer catalyst can be beneficial in some cases.[2] Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3,5-dimethylphenyl)phenylacetate

-

To a reaction vessel, add ethyl 4-bromophenylacetate (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[4][5]

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq).[6]

-

The reaction mixture is heated to a temperature of 80-100°C and stirred vigorously for 4-12 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-(3,5-dimethylphenyl)phenylacetate.

Step 2: Hydrolysis to 4-(3,5-Dimethylphenyl)phenylacetic acid

-

The purified ethyl 4-(3,5-dimethylphenyl)phenylacetate is dissolved in a mixture of ethanol and water.

-

An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours.

-

The reaction is monitored by TLC until the starting ester is no longer present.

-

The mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and washed with diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate is formed.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(3,5-dimethylphenyl)phenylacetic acid.

| Parameter | Details |

| Starting Materials | Ethyl 4-bromophenylacetate, 3,5-Dimethylphenylboronic acid |

| Catalyst | Pd(PPh3)4 or other suitable Pd(0) or Pd(II) catalysts |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

| Solvent | Toluene/Water, Dioxane/Water, or DMF |

| Temperature | 80-100°C |

| Typical Yield | 70-90% (for the coupling step) |

Route 2: Kumada Coupling

The Kumada coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes a Grignard reagent as the organometallic component.[7] This method provides an alternative approach to the synthesis of biaryl compounds.

Reaction Scheme

This route involves the preparation of a Grignard reagent from 3,5-dimethylbromobenzene, which is then coupled with ethyl 4-bromophenylacetate, followed by hydrolysis.

Caption: Synthetic pathway for 4-(3,5-Dimethylphenyl)phenylacetic acid via Kumada coupling.

Mechanistic Insights and Rationale

The catalytic cycle of the Kumada coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the use of a highly reactive Grignard reagent, which necessitates strictly anhydrous reaction conditions to prevent quenching.[8] The use of tetrahydrofuran (THF) as a solvent is common for both the formation of the Grignard reagent and the subsequent coupling reaction.[9]

As with the Suzuki route, the carboxylic acid functionality must be protected as an ester to avoid an acid-base reaction with the Grignard reagent.[10] Palladium catalysts with phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), are often effective for this transformation.

Experimental Protocol

Step 1: Preparation of 3,5-Dimethylphenylmagnesium bromide

-

Magnesium turnings (1.5 eq) are placed in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine can be added to activate the magnesium.

-

A solution of 3,5-dimethylbromobenzene (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction.[11]

-

Once the reaction has started, the remaining solution of 3,5-dimethylbromobenzene is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Kumada Coupling

-

In a separate flask, ethyl 4-bromophenylacetate (1.0 eq) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.02-0.05 eq) are dissolved in anhydrous THF under an inert atmosphere.

-

The freshly prepared Grignard reagent is then added slowly to this solution at room temperature or below.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) for 2-6 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Step 3: Hydrolysis

The hydrolysis of the resulting ester to the final carboxylic acid is carried out using the same procedure as described in the Suzuki-Miyaura route.

| Parameter | Details |

| Starting Materials | 3,5-Dimethylbromobenzene, Ethyl 4-bromophenylacetate, Magnesium |

| Catalyst | Pd(dppf)Cl2 or other suitable Pd or Ni catalysts |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | Room temperature to 60°C |

| Typical Yield | 60-80% (for the coupling step) |

Conclusion

Both the Suzuki-Miyaura and Kumada coupling reactions represent viable and effective strategies for the synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid. The Suzuki-Miyaura coupling is often favored due to its broader functional group tolerance and the use of more stable and less basic organoboron reagents. However, the Kumada coupling can be a cost-effective alternative, particularly when the required Grignard reagent is readily accessible. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory.

References

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

ResearchGate. (2020, July 5). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.

-

Semantic Scholar. (n.d.). Kumada coupling. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. Retrieved from [Link]

-

Chem 355 Jasperse. (n.d.). Grignard Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

-

Resonance. (n.d.). A Snippet of Grignard Reagent's Histroy. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles a.. Retrieved from [Link]

-

YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. arkat-usa.org [arkat-usa.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 3,5-Dimethylphenylboronic acid = 95.0 172975-69-8 [sigmaaldrich.com]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

4-(3,5-Dimethylphenyl)phenylacetic Acid: A Core Precursor in Modern Organic Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-(3,5-Dimethylphenyl)phenylacetic acid, a pivotal precursor in the landscape of organic synthesis and medicinal chemistry. We will dissect a robust and adaptable synthetic pathway to this molecule, grounded in the principles of palladium-catalyzed cross-coupling reactions. Furthermore, this document will elucidate the compound's physicochemical properties and delve into its significant potential as a foundational scaffold for the development of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Biphenylacetic Acid Scaffolds

The biphenylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant compounds.[1][2][3][4] Its rigid, yet conformationally adaptable, biphenyl backbone allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The carboxylic acid moiety provides a critical anchor for salt formation, prodrug strategies, and direct engagement with receptor sites.

Within this important class of molecules, 4-(3,5-Dimethylphenyl)phenylacetic acid represents a strategically designed analogue. The introduction of the 3,5-dimethylphenyl group offers several advantages from a drug design perspective:

-

Modulation of Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Influence: The meta-substitution pattern of the methyl groups introduces steric bulk, which can influence the binding affinity and selectivity for specific biological targets by dictating the preferred conformation of the biphenyl system.

-

Metabolic Stability: The methyl groups can block sites of potential metabolism on the phenyl ring, enhancing the compound's in vivo half-life.

Given these favorable attributes, a reliable and scalable synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid is of paramount importance for advancing research and development in areas requiring novel biphenyl-based molecules.

Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic Acid: A Mechanistic and Practical Approach

The most logical and widely applicable strategy for the synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and exceptional functional group tolerance.

Retrosynthetic Analysis and Strategic Bond Disconnection

Our retrosynthetic strategy involves disconnecting the bond between the two phenyl rings, leading to two readily accessible starting materials: a 4-halophenylacetic acid derivative and 3,5-dimethylphenylboronic acid.

Caption: Retrosynthetic analysis of 4-(3,5-Dimethylphenyl)phenylacetic acid.

The Suzuki-Miyaura Coupling: A Step-by-Step Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halophenylacetic acid derivative, forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 3,5-dimethylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid, optimized for laboratory scale.